Dafadine-A

描述

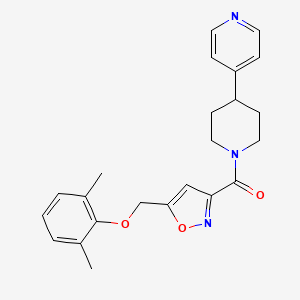

Structure

3D Structure

属性

IUPAC Name |

[5-[(2,6-dimethylphenoxy)methyl]-1,2-oxazol-3-yl]-(4-pyridin-4-ylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-16-4-3-5-17(2)22(16)28-15-20-14-21(25-29-20)23(27)26-12-8-19(9-13-26)18-6-10-24-11-7-18/h3-7,10-11,14,19H,8-9,12-13,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSNPYIHDMIFOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC2=CC(=NO2)C(=O)N3CCC(CC3)C4=CC=NC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dafadine-A: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dafadine-A is a potent and selective small-molecule inhibitor of the DAF-9 cytochrome P450 enzyme in the nematode Caenorhabditis elegans and its mammalian ortholog, CYP27A1.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of Dafadine-A, detailing its role in the DAF-9/DAF-12 signaling pathway, its impact on developmental processes and longevity, and its potential as a tool for interrogating conserved biological pathways. This document summarizes key quantitative data, outlines experimental protocols for studying its effects, and provides visual representations of the relevant signaling cascades.

Core Mechanism of Action: Inhibition of DAF-9/CYP27A1

Dafadine-A's primary mechanism of action is the selective inhibition of DAF-9, a cytochrome P450 enzyme crucial for the biosynthesis of dafachronic acids (DAs) in C. elegans.[1][3][4] DAs are steroid hormones that act as ligands for the nuclear hormone receptor DAF-12.[3] By binding to and inhibiting DAF-9, Dafadine-A effectively blocks the production of DAs.[3][4] This prevents the activation of DAF-12, leading to a cascade of downstream effects that regulate development, metabolism, and lifespan.[3][4]

Notably, Dafadine-A also inhibits the mammalian ortholog of DAF-9, CYP27A1, suggesting its potential utility in studying related pathways in vertebrates.[1][2] It does not, however, inhibit DAF-12 directly or other sterol- and oxysterol-metabolizing P450s, highlighting its selectivity.[1]

The DAF-9/DAF-12 Signaling Pathway

Under favorable environmental conditions, the production of dafachronic acids by DAF-9 leads to the binding and activation of the DAF-12 nuclear receptor. Activated DAF-12 promotes reproductive development and a normal lifespan. In the absence of dafachronic acids, as is the case when DAF-9 is inhibited by Dafadine-A, the unliganded DAF-12 receptor associates with the corepressor DIN-1S.[4] This complex then initiates a transcriptional program that leads to entry into the dauer diapause state and an extension of lifespan.[4]

The insulin/IGF-1 signaling (IIS) pathway, involving DAF-2 and DAF-16, acts in parallel to regulate DAF-9 activity.[4][5] Under stressful conditions, reduced IIS leads to the nuclear translocation of the DAF-16/FOXO transcription factor, which transcriptionally represses daf-9, further reducing dafachronic acid synthesis and promoting dauer formation.[4]

Caption: DAF-9/DAF-12 signaling pathway regulation by Dafadine-A.

Quantitative Data Summary

The following tables summarize the quantitative effects of Dafadine-A as reported in the literature.

Table 1: In Vitro and In Vivo Efficacy of Dafadine-A

| Parameter | Concentration | Effect | Reference |

| DAF-9 Inhibition | Dose-dependent | Inhibits metabolism of 4-cholesten-3-one | [3] |

| CYP27A1 Inhibition | 5 µM | Inhibits metabolism of 4-cholesten-3-one | [1] |

| Dauer Formation (C. elegans) | 12.5 µM | >30% of worms enter dauer state | [1] |

| Phenotypic Defects (C. elegans) | 25 µM | >60% of worms show Pvl and Mig defects | [1] |

| Lifespan Extension (C. elegans) | Not Specified | 29% increase in wild-type lifespan | [1] |

Table 2: Effects of Dafadine-A on Melanoma Spheroids

| Parameter | Concentration | Duration | Effect | Reference |

| Cholesterol-induced Spheroid Propagation | 5-10 µM | 48 h | Dramatic inhibition | [1] |

| Vemurafenib-induced Apoptosis | 10 µM | 48 h | Significant enhancement | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell-Based DAF-9/CYP27A1 Inhibition Assay

This protocol is adapted from descriptions of HEK293-cell–based assays.[3]

Objective: To determine the dose-dependent inhibitory effect of Dafadine-A on DAF-9 and CYP27A1 enzymatic activity.

Materials:

-

HEK293 cells expressing DAF-9 or CYP27A1

-

4-cholesten-3-one (substrate)

-

Dafadine-A

-

DMSO (vehicle)

-

Cell culture medium

-

LC/MS/MS system

Procedure:

-

Culture HEK293 cells expressing either DAF-9 or CYP27A1 in appropriate media.

-

Treat the cells with varying concentrations of Dafadine-A or vehicle (e.g., 0.2% DMSO).

-

Add the substrate, 20 µM 4-cholesten-3-one, to the cell cultures.

-

Incubate for a defined period to allow for enzymatic conversion.

-

Extract metabolites from the cell lysate and supernatant.

-

Analyze the levels of substrate and its metabolites by liquid chromatography and tandem mass spectrometry (LC/MS/MS).

-

Normalize metabolite levels to an internal standard to account for extraction efficiency.

-

Calculate the percent inhibition of enzymatic activity at each Dafadine-A concentration.

Caption: Experimental workflow for DAF-9/CYP27A1 inhibition assay.

C. elegans Dauer Formation and Phenotypic Assays

This protocol is based on studies of Dafadine-A's effects on C. elegans.[1][6]

Objective: To assess the in vivo effects of Dafadine-A on dauer formation and other developmental phenotypes in C. elegans.

Materials:

-

Wild-type N2 C. elegans

-

NGM Lite agar plates

-

E. coli OP50

-

Dafadine-A stock solution (e.g., 10 mM in DMSO)

-

M9 buffer

-

Stereomicroscope

Procedure:

-

Prepare NGM Lite plates containing the desired final concentrations of Dafadine-A (e.g., 1 µM, 10 µM, 25 µM) and a vehicle control (e.g., 0.1% DMSO).

-

Seed the plates with E. coli OP50 and allow the lawn to grow.

-

Synchronize a population of C. elegans to the L1 larval stage.

-

Transfer a known number of synchronized L1 larvae to the prepared plates.

-

Incubate the plates at a standard temperature (e.g., 20°C or 22°C) for 4-5 days.

-

Score the progeny for developmental stage, including the percentage of animals that have entered the dauer state (Daf-c phenotype).

-

Examine adult animals for other phenotypes such as protruding vulva (Pvl) and distal-tip cell migration (Mig) defects.

-

Quantify the percentage of animals exhibiting each phenotype for each concentration of Dafadine-A.

Conclusion

Dafadine-A serves as a critical chemical tool for the study of developmental timing, longevity, and metabolic regulation. Its specific inhibition of the DAF-9/CYP27A1 enzyme allows for precise dissection of the DAF-9/DAF-12 signaling pathway. The methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to utilize Dafadine-A in their investigations of conserved biological processes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. molgen.mpg.de [molgen.mpg.de]

- 6. Dafadine Does Not Promote Dauer Development in Pristionchus pacificus - PMC [pmc.ncbi.nlm.nih.gov]

Dafadine-A as a DAF-9 Cytochrome P450 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dafadine-A, a selective inhibitor of the DAF-9 cytochrome P450 enzyme. DAF-9 is a critical regulator of developmental timing, longevity, and reproductive processes in the nematode Caenorhabditis elegans. This document outlines the mechanism of action of Dafadine-A, presents quantitative data on its inhibitory effects, details relevant experimental protocols, and provides visual representations of the associated signaling pathway and experimental workflows.

Core Concepts: The DAF-9 Signaling Pathway

In C. elegans, the DAF-9 enzyme is a key component of a steroid hormone signaling pathway that controls the entry into and exit from the dauer larval stage, an alternative developmental state of arrested growth initiated in response to harsh environmental conditions.[1][2][3] DAF-9, a cytochrome P450 enzyme (CYP22A1), is responsible for the biosynthesis of dafachronic acids (DAs), which are steroid hormones.[4][5] These DAs act as ligands for the nuclear hormone receptor DAF-12.[1][2][5] When dafachronic acids bind to DAF-12, the receptor is activated and promotes reproductive development and adult longevity under favorable conditions. In the absence of dafachronic acids, DAF-12 remains unbound and complexes with a corepressor, leading to entry into the dauer stage.[6]

Dafadine-A acts as a potent and selective inhibitor of DAF-9, thereby blocking the production of dafachronic acids.[7][8] This inhibition mimics the natural cue for dauer formation, leading to a constitutive dauer-like state even in favorable conditions.[7][9] Notably, Dafadine-A also inhibits the mammalian ortholog of DAF-9, CYP27A1, making it a valuable tool for studying steroid hormone signaling in a broader context.[7][10]

Quantitative Data: Inhibitory Effects of Dafadine-A

The following tables summarize the quantitative effects of Dafadine-A on DAF-9 activity and the resulting phenotypes in C. elegans.

| Target | Substrate | Inhibitor Concentration (µM) | % Inhibition of Metabolite Formation | Assay System | Reference |

| DAF-9 | 4-cholesten-3-one (20 µM) | 1 | ~50% | HEK293-cell–based assay | Luciani et al., 2011[9] |

| DAF-9 | 4-cholesten-3-one (20 µM) | 5 | ~80% | HEK293-cell–based assay | Luciani et al., 2011[9] |

| DAF-9 | 4-cholesten-3-one (20 µM) | 10 | ~95% | HEK293-cell–based assay | Luciani et al., 2011[9] |

| DAF-9 | 4-cholesten-3-one (20 µM) | 25 | Not Detected | HEK293-cell–based assay | Luciani et al., 2011[9] |

| CYP27A1 | 4-cholesten-3-one | 5 | Significant Inhibition | Not Specified | Luciani et al., 2011[7] |

| Organism | Phenotype | Dafadine-A Concentration (µM) | % of Population Exhibiting Phenotype | Reference |

| C. elegans (wild-type) | Constitutive Dauer Formation (Daf-c) | 12.5 | > 30% | Luciani et al., 2011[7] |

| C. elegans (wild-type) | Protruding Vulva (Pvl) & Distal-Tip Cell Migration (Mig) Defects | 25 | > 60% | Luciani et al., 2011[7] |

| Organism | Effect | Dafadine-A Concentration (µM) | Observation | Reference |

| C. elegans (wild-type) | Lifespan Extension | Not Specified | 29% increase in lifespan | Luciani et al., 2011[7] |

| Melanoma Spheroids | Inhibition of Cholesterol-Induced Propagation | 5-10 | Dramatic Inhibition | Wang et al., 2024[7] |

| Melanoma Cells | Enhancement of Vemurafenib-induced apoptosis | 10 | Significant Enhancement | Wang et al., 2024[7] |

Experimental Protocols

In Vitro DAF-9 Inhibition Assay (HEK293-cell–based)

This protocol is based on the methodology described by Luciani et al., 2011.[9]

Objective: To quantify the inhibitory effect of Dafadine-A on the metabolic activity of DAF-9.

Materials:

-

HEK293 cells

-

Expression vectors for DAF-9 and a human oxidoreductase (hOR)

-

Cell culture medium and reagents

-

4-cholesten-3-one (substrate)

-

Dafadine-A

-

DMSO (vehicle)

-

Internal standard for LC/MS/MS

-

Liquid chromatography-tandem mass spectrometry (LC/MS/MS) system

Procedure:

-

Cell Culture and Transfection: Culture HEK293 cells in appropriate media. Co-transfect cells with expression vectors for DAF-9 and hOR.

-

Compound Treatment:

-

Prepare stock solutions of Dafadine-A in DMSO.

-

Treat the transfected cells with varying concentrations of Dafadine-A (e.g., 1, 5, 10, 25 µM).

-

Include a vehicle control (e.g., 0.2% DMSO).

-

-

Substrate Addition: Add the DAF-9 substrate, 4-cholesten-3-one (e.g., at a final concentration of 20 µM), to the cell cultures.

-

Incubation: Incubate the cells for a defined period to allow for enzymatic conversion of the substrate.

-

Metabolite Extraction:

-

Harvest the cells and the culture medium.

-

Perform a lipid extraction to isolate the substrate and its metabolites.

-

Add an internal standard to normalize for extraction efficiency.

-

-

LC/MS/MS Analysis:

-

Analyze the extracted lipids using LC/MS/MS to quantify the amount of the dafachronic acid metabolite produced.

-

Calculate the percentage of inhibition by comparing the metabolite levels in Dafadine-A-treated samples to the vehicle control.

-

C. elegans Phenotypic Analysis

This protocol is adapted from methodologies used to assess the in vivo effects of Dafadine-A.[7][11]

Objective: To observe and quantify the developmental and morphological phenotypes induced by Dafadine-A in C. elegans.

Materials:

-

Nematode Growth Medium (NGM) plates

-

E. coli OP50 (food source)

-

Dafadine-A stock solution in DMSO

-

Synchronized population of wild-type C. elegans

-

Stereomicroscope

Procedure:

-

Plate Preparation:

-

Prepare NGM plates.

-

After the agar has cooled, add Dafadine-A to the desired final concentration (e.g., 12.5 µM for Daf-c, 25 µM for Pvl/Mig defects).

-

Add an equivalent amount of DMSO to control plates.

-

Seed the plates with E. coli OP50 and allow the bacterial lawn to grow.

-

-

Worm Synchronization: Obtain a synchronized population of L1 larvae.

-

Exposure: Place the synchronized L1 larvae onto the prepared NGM plates (both control and Dafadine-A-containing).

-

Incubation: Incubate the plates at a standard temperature (e.g., 20°C).

-

Phenotypic Scoring:

-

After a specified period (e.g., 72 hours), score the worms for the desired phenotypes under a stereomicroscope.

-

Dauer Formation (Daf-c): Identify dauer larvae by their characteristic morphology (thin, dark, and radially constricted) and resistance to 1% SDS.

-

Protruding Vulva (Pvl) and Distal-Tip Cell Migration (Mig) Defects: Examine adult hermaphrodites for abnormalities in vulval morphology and the path of the gonad arms.

-

-

Data Analysis: Calculate the percentage of the population exhibiting each phenotype for each concentration of Dafadine-A and the control.

Visualizations

Signaling Pathway

Caption: DAF-9 signaling pathway and the inhibitory action of Dafadine-A.

Experimental Workflow

Caption: Workflow for assessing Dafadine-A induced phenotypes in C. elegans.

References

- 1. DAF-9, a cytochrome P450 regulating C. elegans larval development and adult longevity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. researchgate.net [researchgate.net]

- 4. Daf-9 - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medkoo.com [medkoo.com]

- 9. researchgate.net [researchgate.net]

- 10. Dafadine-A | P450 | TargetMol [targetmol.com]

- 11. Dafadine Does Not Promote Dauer Development in Pristionchus pacificus - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Dafadine-A in C. elegans Dauer Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nematode Caenorhabditis elegans serves as a powerful model organism for studying developmental biology, aging, and metabolic regulation. A key adaptive strategy in C. elegans is the formation of the dauer larva, a stress-resistant, alternative third larval stage entered in response to harsh environmental conditions. This process is governed by a complex network of signaling pathways, including the insulin/IGF-1, TGF-β, and steroid hormone pathways. Central to the steroid hormone pathway is the cytochrome P450 enzyme DAF-9, which synthesizes the ligands for the nuclear hormone receptor DAF-12. This guide provides a comprehensive technical overview of dafadine-A, a potent and selective small-molecule inhibitor of DAF-9, and its critical role in inducing dauer formation. We detail its mechanism of action, present quantitative data on its biological effects, provide detailed experimental protocols, and visualize the pertinent biological and experimental frameworks.

Mechanism of Action: Inhibition of the DAF-9/DAF-12 Signaling Axis

Under favorable environmental conditions, the DAF-9 cytochrome P450 enzyme is active and catalyzes the final step in the biosynthesis of dafachronic acids (DAs).[1][2] These steroid hormones, such as Δ7-dafachronic acid, act as ligands for the nuclear hormone receptor DAF-12.[2][3] Ligand-bound DAF-12 promotes reproductive development and suppresses dauer formation.[3][4][5]

Dafadine-A is a selective chemical inhibitor of DAF-9.[6][7][8] By binding to and inhibiting the enzymatic activity of DAF-9, dafadine-A blocks the production of dafachronic acids.[1][3] In the absence of its DA ligands, DAF-12 associates with the corepressor DIN-1S.[1] This unliganded DAF-12/DIN-1S complex actively promotes the genetic program leading to dauer entry, even under conditions that would normally support reproductive growth.[1] Consequently, treating wild-type C. elegans with dafadine-A phenocopies the constitutive dauer formation (Daf-c) phenotype observed in daf-9 loss-of-function mutants.[1][3] Dafadine-A also inhibits the mammalian ortholog of DAF-9, CYP27A1.[1][6]

Caption: DAF-9/DAF-12 signaling pathway and the inhibitory action of Dafadine-A.

Quantitative Data on Dafadine-A Efficacy

The biological impact of dafadine-A is dose-dependent. The following tables summarize key quantitative findings from published research.

Table 1: Phenotypic Effects of Dafadine-A in Wild-Type C. elegans

| Dafadine-A Concentration (µM) | Dauer Formation (Daf-c) (%) | Protruding Vulva (Pvl) (%) | Distal-Tip Cell Migration Defect (Mig) (%) | Reference |

|---|---|---|---|---|

| 12.5 | > 30% | Not Reported | Not Reported | [6] |

| 25 | > 60% (Daf-c + Mig) | > 60% | > 60% |[4][6] |

Note: The Daf-c, Pvl, and Mig phenotypes are characteristic of daf-9 mutants and are rescued by the addition of exogenous Δ7-dafachronic acid.[1][3]

Table 2: In Vitro Inhibition of DAF-9 and its Mammalian Ortholog CYP27A1

| Target Enzyme | Substrate | Dafadine-A Concentration (µM) | Effect | Reference |

|---|---|---|---|---|

| C. elegans DAF-9 | 4-cholesten-3-one (20 µM) | 0.4 | ~50% inhibition of metabolite production | [1][3] |

| C. elegans DAF-9 | 4-cholesten-3-one (20 µM) | 2.0 | ~90% inhibition of metabolite production | [1][3] |

| C. elegans DAF-9 | 4-cholesten-3-one (20 µM) | 10.0 | Complete inhibition (metabolite not detected) | [1][3] |

| Human CYP27A1 | 4-cholesten-3-one | 5.0 | Significant inhibition of metabolite production |[6] |

Table 3: Effect of Dafadine-A on Endogenous Dafachronic Acid Levels in C. elegans

| Treatment (1 million worms) | Endogenous Δ7-Dafachronic Acid | Reference |

|---|---|---|

| DMSO (Vehicle Control) | Detectable Levels | [1] |

| 25 µM Dafadine-A | Not Detected |[1] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments involving dafadine-A.

Protocol 1: Dafadine-A-Induced Dauer Formation Assay

This protocol describes how to induce and quantify dauer formation in a population of C. elegans using dafadine-A.

Materials:

-

Nematode Growth Medium (NGM) plates

-

E. coli OP50 culture

-

Dafadine-A (stock solution in DMSO)

-

DMSO (vehicle control)

-

M9 Buffer

-

Synchronized L1-stage wild-type (N2) worms

-

Dissecting microscope

Methodology:

-

Plate Preparation: Prepare NGM plates seeded with E. coli OP50. Allow the bacterial lawn to grow overnight at room temperature.

-

Dafadine-A Application: Add dafadine-A stock solution directly to the surface of the NGM plates to achieve the desired final concentration (e.g., 12.5 µM, 25 µM). Add an equivalent volume of DMSO to control plates. Spread the compound evenly and allow the plates to dry for 1-2 hours.

-

Worm Synchronization: Obtain a synchronized population of L1 larvae via standard bleaching of gravid adults and hatching the eggs in M9 buffer without food.

-

Assay Initiation: Transfer a set number of synchronized L1 larvae (e.g., 100-200) to each experimental and control plate.

-

Incubation: Incubate the plates at 25°C. This temperature is often used to enhance dauer formation phenotypes.[9][10]

-

Phenotypic Scoring: After 60-72 hours, score the worms under a dissecting microscope.[10]

-

Dauer Larvae: Identify dauer larvae by their characteristic thin morphology, darker appearance, lack of pharyngeal pumping, and resistance to 1% SDS (optional confirmation step).

-

Non-Dauer Worms: Count worms that have developed into L4 larvae or adults.

-

Other Phenotypes: Score for Pvl and Mig defects in the adult worms on the plates.[4]

-

-

Data Analysis: Calculate the percentage of dauer formation for each condition as (Number of Dauer Larvae / Total Number of Worms) x 100. Perform at least three biological replicates.

Caption: Experimental workflow for a Dafadine-A induced dauer formation assay.

Protocol 2: HEK293-Cell-Based DAF-9 Inhibition Assay

This protocol is based on the methodology used to demonstrate the direct inhibitory effect of dafadine-A on DAF-9's enzymatic activity.[1][3]

Materials:

-

HEK293 cells

-

Expression vector containing C. elegans DAF-9 cDNA

-

Cell culture medium and reagents

-

4-cholesten-3-one (DAF-9 substrate)

-

Dafadine-A stock solutions (various concentrations)

-

Internal standard for extraction efficiency

-

Solvents for extraction (e.g., ethyl acetate)

-

LC/MS/MS system

Methodology:

-

Cell Culture and Transfection: Culture HEK293 cells under standard conditions. Transfect the cells with the DAF-9 expression vector. Use non-transfected cells or cells with an empty vector as a negative control.

-

Compound Treatment: 24-48 hours post-transfection, replace the medium with fresh medium containing the DAF-9 substrate, 4-cholesten-3-one (e.g., 20 µM).

-

Inhibition Assay: Simultaneously add dafadine-A at a range of final concentrations (e.g., 0 µM, 0.4 µM, 2.0 µM, 10.0 µM) to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for the enzymatic conversion of the substrate.

-

Metabolite Extraction:

-

Collect the cell culture medium.

-

Add an internal standard to normalize for extraction efficiency.

-

Perform a liquid-liquid extraction of the steroids/metabolites using an organic solvent like ethyl acetate.

-

Evaporate the organic phase to dryness and reconstitute the residue in a suitable solvent for analysis.

-

-

LC/MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC/MS/MS) system to separate and quantify the amount of the metabolite produced from 4-cholesten-3-one.

-

Data Analysis: Normalize the metabolite peak area to the internal standard peak area. Calculate the percentage of inhibition at each dafadine-A concentration relative to the vehicle control.

Applications in Research and Drug Development

Dafadine-A is a valuable pharmacological tool with several key applications:

-

Dissecting Developmental Pathways: It allows for the temporal and dose-dependent inhibition of DAF-9, providing precise control for studying the downstream consequences of blocking dafachronic acid synthesis on dauer formation, longevity, and other developmental events.[1][3]

-

Target Validation: As a specific inhibitor, it validates DAF-9 as a potential target for anthelmintic drugs, particularly for parasitic nematodes where dauer-like infective larvae stages are crucial for their life cycle.[3][4]

-

Mammalian Research: Its cross-reactivity with the human ortholog CYP27A1 suggests its potential use in studying the roles of this enzyme in cholesterol metabolism and related diseases.[1][6]

Conclusion

Dafadine-A is a potent and selective inhibitor of the C. elegans cytochrome P450 DAF-9. By preventing the synthesis of dafachronic acids, it robustly induces dauer formation, providing researchers with a powerful chemical tool to investigate the intricate signaling networks that control developmental plasticity and longevity. The quantitative data and detailed protocols provided in this guide serve as a resource for scientists aiming to utilize dafadine-A in their research and for professionals in the field of drug development exploring novel therapeutic targets.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | The Role of Dafachronic Acid Signaling in Development and Longevity in Caenorhabditis elegans: Digging Deeper Using Cutting-Edge Analytical Chemistry [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Dafadine Does Not Promote Dauer Development in Pristionchus pacificus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. micropublication.org [micropublication.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. xcessbio.com [xcessbio.com]

- 8. Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Working with dauer larvae - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Working with dauer larvae - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Impact of Dafadine-A on Dafachronic Acid Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Dafadine-A, a potent small-molecule inhibitor, and its specific impact on the biosynthesis of dafachronic acids (DAs), the key steroid hormones that govern developmental and lifespan decisions in the nematode Caenorhabditis elegans. This document outlines the mechanism of action, presents quantitative data from key experiments, details relevant experimental methodologies, and visualizes the underlying biological pathways.

Introduction: The Dafachronic Acid Signaling Pathway

In C. elegans, the decision to undergo continuous reproductive development or to enter a stress-resistant diapause state known as the "dauer" larva is controlled by a sophisticated endocrine signaling pathway. This pathway is also critically involved in regulating adult lifespan.[1][2][3] The central players in this system are the dafachronic acids (DAs), a class of steroid hormones that function as ligands for the nuclear hormone receptor DAF-12.[1][4][5]

Under favorable environmental conditions, dietary cholesterol is converted into DAs through a multi-step enzymatic pathway.[1][2] DAs then bind to and activate DAF-12, promoting a transcriptional program that leads to reproductive growth and normal aging.[4][5] In unfavorable conditions, DA biosynthesis is suppressed. In the absence of its DA ligand, DAF-12 partners with the co-repressor DIN-1S to initiate the alternative developmental program of dauer formation.[6]

The final and rate-limiting steps of DA biosynthesis are catalyzed by DAF-9, a cytochrome P450 enzyme.[1][6][7] This makes DAF-9 a critical control point in the pathway and a prime target for chemical intervention.

Dafadine-A: A Specific Inhibitor of DAF-9

Dafadine-A is a small molecule identified as a selective inhibitor of DAF-9.[8][9][10][11] By targeting this key enzyme, Dafadine-A effectively blocks the production of dafachronic acids.[6][12] This inhibition mimics the natural state of low DA levels, leading to the unliganded DAF-12 state and consequently inducing dauer formation and extending lifespan even under favorable conditions.[6][12] Epistatic analysis confirms that the effects of Dafadine-A are dependent on DAF-12 and its co-repressor DIN-1S, placing its action upstream of the nuclear receptor.[6]

The inhibitory action of Dafadine-A is not limited to C. elegans, as it has also been shown to inhibit the mammalian ortholog of DAF-9, CYP27A1, a vitamin D3 25-hydroxylase, suggesting its utility in studying steroidogenesis in other organisms.[11][12]

Quantitative Data: The Impact of Dafadine-A on DA Biosynthesis

The efficacy of Dafadine-A has been quantified through direct measurement of DA levels and in vitro enzyme activity assays. The following tables summarize key findings from foundational studies.

Table 1: In Vivo Reduction of Dafachronic Acid Levels in C. elegans

This table presents data from Liquid Chromatography/Mass Spectrometry (LC/MS/MS) analysis of lipid extracts from a large population of C. elegans treated with Dafadine-A versus a control.

| Treatment Group | Dafachronic Acid Concentration (fmol / 10^6 worms) | Percent Reduction |

| DMSO (Control) | ~125 | - |

| 25 µM Dafadine-A | ~25 | 80% |

| Data derived from graphical representation in Luciani et al., 2011.[6][12] |

Table 2: In Vitro Inhibition of DAF-9 Enzymatic Activity

This table shows the dose-dependent inhibition of DAF-9's ability to convert its substrate, 4-cholesten-3-one, into dafachronic acid in a cell-based assay.

| Dafadine-A Concentration | Metabolite Production (Relative Units) | Percent Inhibition |

| 0 µM (Control) | 1.00 | 0% |

| 1 µM | ~0.40 | 60% |

| 5 µM | ~0.15 | 85% |

| 25 µM | Not Detected | 100% |

| Data derived from graphical representation in Luciani et al., 2011.[6][12] |

Experimental Protocols

The following sections provide an overview of the standard methodologies used to investigate the effects of Dafadine-A.

This protocol describes the quantification of endogenous dafachronic acid from C. elegans.

-

Worm Culture and Treatment: A large, synchronized population of wild-type C. elegans is cultured in liquid S-medium. The culture is treated with a specific concentration of Dafadine-A (e.g., 25 µM) or a vehicle control (e.g., DMSO).

-

Lipid Extraction: Worms are harvested, washed, and flash-frozen. A liquid-liquid extraction is performed on the worm pellet using a solvent system such as ethyl acetate to isolate lipids, including dafachronic acids. An internal standard is added to normalize for extraction efficiency.

-

Quantification by LC/MS/MS: The extracted lipid fraction is analyzed using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS). The compounds are separated on a C18 column, and dafachronic acid is identified and quantified based on its specific retention time and mass-to-charge ratio (m/z) transitions compared to a known standard curve.[6]

This protocol outlines a method to measure the direct inhibitory effect of Dafadine-A on DAF-9 enzyme activity.

-

Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured in a suitable medium. Cells are co-transfected with expression plasmids for C. elegans DAF-9 and a partner reductase, such as human oxidoreductase (hOR), which is necessary for P450 activity.

-

Inhibition Assay: The transfected cells are incubated with a known concentration of the DAF-9 substrate (e.g., 20 µM 4-cholesten-3-one) in the presence of varying concentrations of Dafadine-A or a vehicle control.

-

Metabolite Measurement: After the incubation period, the reaction is stopped, and the metabolites are extracted from the media. The amount of dafachronic acid produced is quantified by LC/MS/MS.

-

Data Analysis: The amount of product formed in the presence of Dafadine-A is compared to the control to determine the percentage of inhibition and calculate values such as the IC50.[6][12]

Visualizations: Pathways and Workflows

The following diagrams illustrate the key biological pathways and experimental processes described in this guide.

Caption: Dafachronic Acid signaling pathway and the inhibitory action of Dafadine-A on DAF-9.

Caption: Workflow for assessing Dafadine-A's impact in vivo and in vitro.

References

- 1. DAF-12 Regulates a Connected Network of Genes to Ensure Robust Developmental Decisions | PLOS Genetics [journals.plos.org]

- 2. Dafadine Does Not Promote Dauer Development in Pristionchus pacificus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. micropublication.org [micropublication.org]

- 4. surface.syr.edu [surface.syr.edu]

- 5. Frontiers | The Role of Dafachronic Acid Signaling in Development and Longevity in Caenorhabditis elegans: Digging Deeper Using Cutting-Edge Analytical Chemistry [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and activity of dafachronic acid ligands for the C. elegans DAF-12 nuclear hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. xcessbio.com [xcessbio.com]

- 9. Dafadine-A | P450 | TargetMol [targetmol.com]

- 10. ebiohippo.com [ebiohippo.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Dafadine-A and its Analogs: A Technical Guide for Drug Development Professionals

An In-depth Analysis of DAF-9 Inhibition and its Role in Dauer Formation and Longevity

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Dafadine-A and its analogs as inhibitors of the DAF-9 cytochrome P450 enzyme. DAF-9 is a critical regulator of developmental timing and longevity in the nematode Caenorhabditis elegans and its mammalian ortholog, CYP27A1, represents a potential therapeutic target. This document is intended for researchers, scientists, and drug development professionals interested in the discovery and optimization of novel DAF-9 inhibitors.

Introduction

Dafadine-A is a potent inhibitor of DAF-9, a key enzyme in the biosynthesis of dafachronic acids, which are steroid hormones that regulate the activity of the DAF-12 nuclear hormone receptor.[1][2] By inhibiting DAF-9, Dafadine-A promotes the entry of C. elegans into the dauer larval stage, a stress-resistant, alternative developmental stage associated with increased longevity.[1] This discovery has opened new avenues for investigating the molecular mechanisms of aging and for the development of novel therapeutics targeting pathways conserved across species. Understanding the structure-activity relationship of Dafadine-A and its analogs is crucial for the rational design of more potent and selective DAF-9 inhibitors.

Data Presentation: Structure-Activity Relationship of Dafadine Analogs

While a comprehensive quantitative structure-activity relationship (SAR) study with a large series of Dafadine-A analogs and their corresponding DAF-9 inhibitory IC50 values is not publicly available in the form of a detailed table, the initial discovery paper by Luciani et al. (2011) provides valuable insights into the SAR through the analysis of a small set of analogs. The data presented below is a summary and interpretation of the graphical data provided in that publication, which demonstrates the dose-dependent effect of Dafadine-A and its analogs on dauer formation in C. elegans.

| Analog | R Group Modification on Phenoxy Ring | Observed Activity (Dauer Formation) at 12.5 µM | Inferred DAF-9 Inhibition |

| Dafadine-A | 2,6-dimethyl | High | Strong |

| Analog B | 2-chloro, 4-fluoro | Moderate | Moderate |

| Analog C | 4-trifluoromethyl | Low | Weak |

| Analog D | 3-trifluoromethyl | Very Low / Inactive | Very Weak / Inactive |

Interpretation of SAR:

-

Substitution on the Phenoxy Ring is Critical: The nature and position of substituents on the phenoxy ring significantly impact the biological activity.

-

Methyl Groups at Positions 2 and 6 are Favorable: The 2,6-dimethyl substitution in Dafadine-A appears to be optimal for high activity among the tested analogs.

-

Electron-Withdrawing Groups Reduce Activity: The presence of electron-withdrawing groups, such as chloro, fluoro, and trifluoromethyl, generally leads to a decrease in the ability to induce dauer formation, suggesting weaker inhibition of DAF-9.

-

Positional Isomerism is Important: The position of the trifluoromethyl group has a dramatic effect on activity. The 4-CF3 analog (Analog C) retains some activity, while the 3-CF3 analog (Analog D) is nearly inactive. This suggests a specific steric and/or electronic interaction within the DAF-9 binding pocket.

Signaling Pathway

The following diagram illustrates the DAF-9/DAF-12 signaling pathway and the mechanism of action of Dafadine-A. Under favorable conditions, the insulin/IGF-1 signaling (IIS) pathway is active, leading to the phosphorylation and cytoplasmic retention of the DAF-16/FOXO transcription factor. This allows for the expression of DAF-9, which produces dafachronic acids (DAs). DAs then bind to the nuclear hormone receptor DAF-12, promoting reproductive development. Under unfavorable conditions or in the presence of Dafadine-A, DAF-9 activity is reduced, leading to low levels of DAs. Unliganded DAF-12, in complex with the co-repressor DIN-1, then promotes the expression of genes that lead to dauer formation and extended lifespan.

References

Methodological & Application

Application Notes and Protocols for Dafadine-A Treatment in C. elegans Dauer Larvae Induction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dafadine-A is a potent and specific small molecule inhibitor of the cytochrome P450 enzyme DAF-9 in the nematode Caenorhabditis elegans.[1][2] DAF-9 is a key enzyme in the biosynthesis of dafachronic acids (DAs), which are steroid hormones that act as ligands for the nuclear hormone receptor DAF-12.[1][3][4][5] By inhibiting DAF-9, Dafadine-A effectively reduces the levels of DAs, leading to the unliganded form of DAF-12.[1] Unliganded DAF-12, in conjunction with its co-repressor DIN-1S, actively promotes entry into the dauer larval stage, a developmentally arrested and stress-resistant alternative larval stage.[1][3] This makes Dafadine-A a valuable pharmacological tool for studying the genetic and molecular pathways that regulate dauer formation, longevity, and developmental timing.[1][2] These application notes provide detailed protocols for the use of Dafadine-A to induce dauer larvae in C. elegans and summarize the expected quantitative outcomes.

Signaling Pathway of Dafadine-A Action

Dafadine-A exerts its effect by intervening in the well-characterized DAF-9/DAF-12 signaling pathway, which integrates environmental cues to regulate the decision between reproductive development and entry into the dauer diapause.

Caption: Dafadine-A inhibits DAF-9, blocking dafachronic acid production and promoting dauer formation.

Quantitative Data Summary

The effectiveness of Dafadine-A in inducing dauer formation is dose-dependent. The following table summarizes the reported effects of different concentrations of Dafadine-A on wild-type C. elegans.

| Dafadine-A Concentration (µM) | Phenotype Observed | Percentage of Population with Phenotype (%) | Reference |

| 0 (Vehicle Control) | Wild-type development | 0% Dauer | [1] |

| 6.25 | Mig (Migration of distal tip cells) defects | ~50% | [1] |

| 12.5 | Dauer formation | ~40% | [1] |

| 25 | Dauer formation | ~60% | [1] |

| 50 | Dauer formation | Not specified, but expected to be higher | [6] |

Note: The vehicle used in these experiments was 0.2% DMSO.[1] The percentages can vary slightly between experiments and laboratories. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Experimental Protocols

This section provides a detailed protocol for inducing dauer larvae in C. elegans using Dafadine-A.

Materials

-

Nematode Growth Medium (NGM) agar plates

-

E. coli OP50 culture

-

Synchronized population of L1 stage C. elegans

-

Dafadine-A stock solution (e.g., 10 mM in DMSO)

-

Dimethyl sulfoxide (DMSO) as a vehicle control

-

M9 buffer

-

Microscope for observing worm development

Experimental Workflow Diagram

Caption: Workflow for inducing dauer larvae in C. elegans using Dafadine-A.

Detailed Protocol

-

Preparation of Dafadine-A Plates:

-

Prepare NGM agar and cool it to approximately 55°C.

-

Add Dafadine-A stock solution to the molten NGM to achieve the desired final concentration (e.g., 12.5 µM, 25 µM). For control plates, add an equivalent volume of DMSO (e.g., 0.2%).

-

Gently mix and pour the plates. Allow the plates to solidify and dry for at least 24 hours before use.

-

-

Worm Synchronization:

-

Obtain a synchronized population of L1 stage worms. A common method is to wash adult worms off plates with M9 buffer, treat them with a bleach solution to isolate eggs, and then allow the eggs to hatch in M9 buffer in the absence of food. This will cause the worms to arrest at the L1 stage.

-

-

Seeding Plates and Worm Transfer:

-

A few hours before transferring the worms, spot the center of the Dafadine-A and control plates with a small lawn of E. coli OP50.

-

Pipette a known number of synchronized L1 worms (e.g., 100-200) onto the center of each plate.

-

-

Incubation and Observation:

-

Incubate the plates at a constant temperature, typically 20°C or 25°C. Note that higher temperatures can enhance dauer formation.[7]

-

After 48-72 hours, examine the worms under a dissecting microscope. Dauer larvae can be identified by their characteristic thin morphology, lack of pharyngeal pumping, and resistance to 1% SDS (a confirmatory test). Non-dauer worms will have developed into later larval stages (L4) or adults.

-

-

Scoring and Data Analysis:

-

Count the number of dauer larvae and the total number of worms on each plate.

-

Calculate the percentage of dauer formation for each condition.

-

Perform statistical analysis to determine the significance of the results. At least three biological replicates should be performed for each condition.[1]

-

Troubleshooting and Considerations

-

Solubility of Dafadine-A: Ensure that the Dafadine-A stock solution is fully dissolved in DMSO and that it is well-mixed into the NGM agar to ensure a uniform concentration.

-

Worm Strain: The genetic background of the C. elegans strain can influence its propensity to form dauers. The wild-type N2 strain is commonly used.

-

Temperature: Temperature is a critical factor in dauer formation. Maintain a consistent temperature throughout the experiment and consider testing different temperatures to optimize the induction.

-

Food Source: The amount and quality of the E. coli lawn can affect the results. Ensure a consistent food source across all plates.

-

Phenotypic Analysis: Besides dauer formation, Dafadine-A can induce other phenotypes such as gonad migration defects (Mig phenotype).[6] It is important to score these additional phenotypes if they are relevant to the research question.

By following these protocols and considering the factors outlined above, researchers can effectively use Dafadine-A as a reliable tool to induce and study dauer formation in C. elegans.

References

- 1. researchgate.net [researchgate.net]

- 2. Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dauer Introduction Genetics of Dauer Arrest [wormatlas.org]

- 4. Functional divergence of dafachronic acid pathways in the control of C. elegans development and lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Role of Dafachronic Acid Signaling in Development and Longevity in Caenorhabditis elegans: Digging Deeper Using Cutting-Edge Analytical Chemistry [frontiersin.org]

- 6. Dafadine Does Not Promote Dauer Development in Pristionchus pacificus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Handbook - Dauer - Diapause [wormatlas.org]

Application Notes and Protocols for Cell-Based Assays Using Dafadine-A on HEK293 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dafadine-A is a potent inhibitor of the cytochrome P450 enzyme DAF-9 in C. elegans and its mammalian ortholog, CYP27A1 (sterol 27-hydroxylase).[1][2] In human cell lines such as HEK293, CYP27A1 plays a crucial role in cholesterol homeostasis by catalyzing the conversion of cholesterol to 27-hydroxycholesterol (27HC).[1] This oxysterol, in turn, acts as an endogenous ligand for the Liver X Receptor (LXR), a nuclear receptor that regulates the expression of genes involved in cholesterol efflux and transport, including ABCA1 and ABCG1.[3]

These application notes provide detailed protocols for utilizing Dafadine-A in HEK293 cell-based assays to study the inhibition of CYP27A1 and its downstream effects on the LXR signaling pathway. The provided methodologies are intended to guide researchers in pharmacology, cell biology, and drug discovery in investigating the cellular functions of CYP27A1 and the mechanism of action of its inhibitors.

Data Presentation

Table 1: Representative Dose-Dependent Inhibition of 4-Cholesten-3-one Metabolism by Dafadine-A in HEK293 Cells

The following table presents illustrative quantitative data demonstrating the dose-dependent inhibition of CYP27A1 activity by Dafadine-A in HEK293 cells transiently expressing human CYP27A1. The activity is measured by the formation of the metabolite 27-hydroxy-4-cholesten-3-one from the substrate 4-cholesten-3-one, as determined by LC-MS/MS. This data is representative of findings reported by Luciani et al., 2011, which demonstrated a dose-dependent inhibition.[1][2]

| Dafadine-A Concentration (µM) | Mean Metabolite Level (Normalized Peak Area) | Standard Deviation | % Inhibition |

| 0 (Vehicle Control) | 1.00 | 0.08 | 0 |

| 0.5 | 0.85 | 0.06 | 15 |

| 1 | 0.68 | 0.05 | 32 |

| 5 | 0.35 | 0.04 | 65 |

| 10 | 0.15 | 0.02 | 85 |

| 25 | 0.05 | 0.01 | 95 |

| 50 | < 0.01 | - | > 99 |

Note: Data are illustrative and should be determined experimentally.

Signaling Pathway

The inhibition of CYP27A1 by Dafadine-A in HEK293 cells disrupts the conversion of cholesterol to 27-hydroxycholesterol. This reduction in 27HC levels leads to decreased activation of the Liver X Receptor (LXR), which in turn downregulates the expression of LXR target genes such as ABCA1 and ABCG1, impacting cellular cholesterol efflux.

Experimental Protocols

HEK293 Cell Culture and Maintenance

Aseptic cell culture techniques are mandatory for all procedures.

-

Cell Line: HEK293 (Human Embryonic Kidney 293)

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

-

Aspirate the growth medium.

-

Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).

-

Add 1-2 mL of 0.25% Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.

-

Neutralize trypsin with 5-10 mL of complete growth medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh growth medium and plate at the desired density.

-

Cell Viability Assay (MTT Assay)

To determine the non-toxic concentration range of Dafadine-A for subsequent experiments.

-

Materials:

-

HEK293 cells

-

96-well cell culture plates

-

Dafadine-A stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

-

Protocol:

-

Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of Dafadine-A in growth medium. The final DMSO concentration should be kept constant across all wells (e.g., <0.5%).

-

Replace the medium with the Dafadine-A dilutions and incubate for 24-48 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of solubilization buffer to each well.

-

Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

CYP27A1 Inhibition Assay in HEK293 Cells

This protocol details the measurement of CYP27A1 inhibition by Dafadine-A using LC-MS/MS.

-

Materials:

-

HEK293 cells

-

Expression vector for human CYP27A1 (optional, for overexpression)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

6-well cell culture plates

-

Dafadine-A

-

4-cholesten-3-one (substrate)

-

Internal standard (e.g., deuterated 27-hydroxycholesterol)

-

Acetonitrile

-

Formic acid

-

-

Protocol:

-

Cell Seeding (and Transfection):

-

Seed HEK293 cells in 6-well plates.

-

(Optional) If endogenous CYP27A1 levels are low, transfect cells with a CYP27A1 expression vector according to the manufacturer's protocol and incubate for 24-48 hours.

-

-

Dafadine-A Treatment:

-

Pre-incubate the cells with various concentrations of Dafadine-A (determined from the viability assay) for 1-2 hours. Include a vehicle control (DMSO).

-

-

Substrate Addition:

-

Add 4-cholesten-3-one to each well to a final concentration of 20 µM.

-

Incubate for a predetermined time (e.g., 4-6 hours) at 37°C.

-

-

Sample Extraction:

-

Collect the cell culture medium.

-

Add an internal standard to each sample.

-

Extract the metabolites by adding 3 volumes of ice-cold acetonitrile, vortexing, and centrifuging to pellet proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

-

-

LC-MS/MS Analysis:

-

Analyze the samples for the presence of the metabolite (27-hydroxy-4-cholesten-3-one) using a validated LC-MS/MS method.

-

Quantify the metabolite levels relative to the internal standard.

-

-

Gene Expression Analysis of LXR Target Genes (qPCR)

To assess the downstream effects of CYP27A1 inhibition on the expression of LXR target genes.

-

Materials:

-

HEK293 cells

-

Dafadine-A

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for ABCA1, ABCG1, and a housekeeping gene (e.g., GAPDH)

-

-

Protocol:

-

Seed HEK293 cells in 6-well plates and allow them to adhere.

-

Treat cells with a non-toxic concentration of Dafadine-A or vehicle control for 24 hours.

-

RNA Extraction:

-

Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Quantify the RNA and assess its purity.

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

-

-

qPCR:

-

Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and specific primers for ABCA1, ABCG1, and the housekeeping gene.

-

Use a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the Dafadine-A treated samples to the vehicle control.

-

-

Disclaimer

These protocols and application notes are intended for research use only by qualified personnel. The experimental conditions, particularly concentrations and incubation times, may require optimization for specific experimental setups and cell batches. It is recommended to perform appropriate controls and validate all assays.

References

Application Notes and Protocols: In Vitro Inhibition of CYP27A1 by Dafadine-A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 27A1 (CYP27A1), also known as sterol 27-hydroxylase, is a mitochondrial enzyme that plays a critical role in cholesterol homeostasis. It catalyzes the initial step in the alternative, or acidic, pathway of bile acid synthesis by hydroxylating cholesterol at the 27th position to form 27-hydroxycholesterol.[1][2] This enzymatic reaction is not only crucial for the elimination of cholesterol from the body but also generates an important signaling molecule involved in lipid metabolism. Given its role, CYP27A1 has emerged as a potential therapeutic target for various conditions, including certain cancers.

Dafadine-A is a known inhibitor of the DAF-9 cytochrome P450 in Caenorhabditis elegans and has been shown to inhibit its mammalian ortholog, CYP27A1.[3][4][5] These application notes provide a summary of the available data and detailed protocols for studying the in vitro inhibition of CYP27A1 by Dafadine-A.

Data Presentation

| Inhibitor | Target Enzyme | Substrate | Assay Type | IC50 | Kᵢ | Inhibition Type | Reference |

| Dafadine-A | Human CYP27A1 | Cholesterol | Recombinant Enzyme Assay | Data to be determined | Data to be determined | Data to be determined | N/A |

| Dafadine-A | Human CYP27A1 | 4-cholesten-3-one | Cell-based Assay | Data to be determined | Data to be determined | Data to be determined | [3] |

Experimental Protocols

Protocol 1: In Vitro CYP27A1 Inhibition Assay Using Recombinant Human Enzyme

This protocol is designed to determine the inhibitory potential of Dafadine-A on the activity of recombinant human CYP27A1 using cholesterol as a substrate.

Materials:

-

Recombinant human CYP27A1

-

Adrenodoxin

-

Adrenodoxin reductase

-

NADPH regenerating system (e.g., BD Gentest™ solutions A and B)

-

[4-¹⁴C]cholesterol (specific activity ~50-60 mCi/mmol)

-

Unlabeled cholesterol

-

Dafadine-A

-

Potassium phosphate buffer (pH 7.4)

-

Poly(vinyl alcohol)

-

HPLC system with a radioactivity detector

-

Scintillation counter

Procedure:

-

Reconstitution of the Enzyme System:

-

In a microcentrifuge tube on ice, prepare the reconstituted enzyme system by incubating recombinant human CYP27A1 (final concentration ~0.004 µM), adrenodoxin (final concentration ~2.0 µM), and adrenodoxin reductase (final concentration ~0.5 µM) in potassium phosphate buffer for 10 minutes.

-

-

Preparation of Substrate and Inhibitor:

-

Prepare a stock solution of [4-¹⁴C]cholesterol and unlabeled cholesterol in a suitable solvent (e.g., ethanol). The final concentration of cholesterol in the reaction should be approximately 25 µM.

-

Prepare a stock solution of Dafadine-A in a suitable solvent (e.g., DMSO). Prepare a dilution series to test a range of inhibitor concentrations.

-

-

Reaction Setup:

-

In a clean tube, combine the reconstituted enzyme system, NADPH regenerating solutions, and poly(vinyl alcohol).

-

Add the desired concentration of Dafadine-A or vehicle control.

-

Initiate the reaction by adding the cholesterol substrate mixture. The final reaction volume should be 1 ml.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Extraction:

-

Terminate the reaction by adding a suitable organic solvent (e.g., ethyl acetate).

-

Extract the sterols by vortexing and centrifugation.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

-

Analysis:

-

Reconstitute the dried extract in a suitable mobile phase.

-

Analyze the formation of [¹⁴C]27-hydroxycholesterol from [¹⁴C]cholesterol using an HPLC system equipped with a radioactivity detector.

-

The retention times for 27-hydroxycholesterol and cholesterol are typically around 12 and 22 minutes, respectively, under standard reverse-phase HPLC conditions.[6]

-

Quantify the radioactivity in the collected fractions corresponding to the substrate and product using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of cholesterol converted to 27-hydroxycholesterol.

-

Determine the percent inhibition for each concentration of Dafadine-A relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the Dafadine-A concentration to determine the IC50 value.

-

Visualizations

CYP27A1 in the Bile Acid Synthesis Pathway

Caption: Role of CYP27A1 in the alternative pathway of bile acid synthesis and its inhibition by Dafadine-A.

Experimental Workflow for In Vitro CYP27A1 Inhibition Assay

Caption: Workflow for determining the in vitro inhibition of CYP27A1 by Dafadine-A.

References

- 1. researchgate.net [researchgate.net]

- 2. Bile Acids Synthesis [flipper.diff.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mutational Analysis of CYP27A1: Assessment of 27-Hydroxylation of Cholesterol and 25-Hydroxylation of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Dafadine-A in the Study of Parasitic Nematodes

Introduction

Dafadine-A is a potent and specific small-molecule inhibitor of the cytochrome P450 enzyme DAF-9.[1][2] In the model organism Caenorhabditis elegans, DAF-9 is a key enzyme in the biosynthesis of dafachronic acids (DAs), which are steroidal hormones that act as ligands for the nuclear hormone receptor DAF-12.[2][3][4] The DAF-9/DAF-12 signaling pathway is a critical regulator of developmental decisions, particularly the entry into and exit from the dauer diapause, a stress-resistant larval stage.[1][5] This pathway integrates environmental cues, such as food availability and population density (sensed via ascaroside pheromones), with internal metabolic states to control whether a nematode undergoes continuous reproductive development or enters the dauer stage.[4][6]

The dauer larva of C. elegans is analogous to the infective third-stage larva (iL3) of many parasitic nematodes, including significant pathogens of humans and livestock like Strongyloides stercoralis and Haemonchus contortus.[3][7][8] By inhibiting DAF-9, Dafadine-A prevents the synthesis of dafachronic acids, mimicking a low-food or high-stress environment.[2] This leads to the unliganded DAF-12 receptor promoting the genetic program for dauer formation.[2][5] Consequently, Dafadine-A serves as an invaluable chemical tool to pharmacologically induce a dauer-like state, enabling researchers to study the molecular mechanisms governing the infective stage transition, screen for novel anthelmintics, and investigate the conservation and divergence of developmental pathways across different nematode species.[1][3][8]

Data Presentation

Quantitative data from studies on Dafadine-A demonstrates its specific and dose-dependent effects on DAF-9 activity and nematode phenotype.

Table 1: In Vitro Inhibition of DAF-9 Activity by Dafadine-A

This table summarizes the dose-dependent inhibitory effect of Dafadine-A on the ability of DAF-9 to metabolize its substrate, 4-cholesten-3-one, in a HEK293 cell-based assay.[2][9]

| Dafadine-A Concentration | DAF-9 Metabolite Production (Normalized) |

| 0 µM (Control) | 1.00 |

| 1 µM | ~0.60 |

| 10 µM | ~0.20 |

| 25 µM | Not Detected |

Data is estimated based on graphical representations in the source literature.[2][9]

Table 2: Phenotypic Effects of Dafadine-A Across Nematode Species

Dafadine-A's effects can vary, highlighting the evolutionary divergence of developmental pathways.

| Nematode Species | Dafadine-A Concentration | Observed Phenotype(s) | Reference |

| Caenorhabditis elegans | 10-50 µM | Constitutive dauer formation, gonad migration defects, protruding vulva. | [3] |

| Haemonchus contortus | Not specified | Inhibition of DAF-9 reduces endogenous DA, compromising larval exsheathment and development. | [3][8] |

| Auanema freiburgensis | Not specified | Induces dauer formation. | [3] |

| Pristionchus pacificus | 1-50 µM | Does not cause constitutive dauer formation; may slightly retard developmental rate at high concentrations. | [3] |

Signaling Pathways and Experimental Workflows

Visualizations of the relevant biological pathways and experimental procedures aid in understanding the application of Dafadine-A.

Caption: DAF-9/DAF-12 signaling pathway and the inhibitory action of Dafadine-A.

Caption: Experimental workflow for a nematode dauer formation assay using Dafadine-A.

Experimental Protocols

Detailed methodologies for key experiments involving Dafadine-A.

Protocol 1: Preparation of Dafadine-A Nematode Growth Media (NGM) Plates

This protocol details the preparation of NGM plates containing Dafadine-A for use in phenotypic assays.

Materials:

-

Dafadine-A (e.g., CAS 1065506-69-5)

-

Dimethyl sulfoxide (DMSO)

-

Autoclaved NGM-lite agar, cooled to ~55°C

-

Sterile 6 cm petri dishes

-

OP50 E. coli culture

Procedure:

-

Prepare Stock Solution: Dissolve Dafadine-A in DMSO to create a 10 mM stock solution.[3] Store in small aliquots at -20°C, protected from light.

-

Add to Media: While the autoclaved NGM-lite is cooling in a 55°C water bath, add the Dafadine-A stock solution to the desired final concentration (e.g., 1 µM, 10 µM, 25 µM, 50 µM).[3] For a 10 µM final concentration, add 1 µL of 10 mM stock per 1 mL of NGM.

-

Prepare Control Plates: For a vehicle control, add an equivalent volume of DMSO to a separate batch of NGM.[3] For example, if testing 10 µM Dafadine-A, the control plates should contain 0.1% (v/v) DMSO.[3]

-

Pour Plates: Swirl the media gently to mix and immediately pour into 6 cm petri dishes (~10 mL per plate). Allow the plates to solidify at room temperature for at least 24 hours.

-

Seed Plates: Two days prior to the experiment, seed each plate with 150 µL of an overnight culture of OP50 E. coli.[3] Allow the bacterial lawn to grow at room temperature.

-

Storage: Store plates at 4°C for up to 3 weeks.[3] Note that efficacy may decrease in older plates.[3]

Protocol 2: Dauer Formation Assay in C. elegans

This protocol is used to quantify the effect of Dafadine-A on the decision to enter the dauer stage.

Materials:

-

Prepared Dafadine-A and DMSO control plates (see Protocol 1)

-

Age-synchronized adult C. elegans (N2 wild-type)

-

M9 Buffer

-

Platinum wire worm pick

-

Dissecting microscope

Procedure:

-

Synchronize Worms: Prepare a population of gravid adult hermaphrodites.

-

Egg Laying: Place 5-10 gravid adult hermaphrodites onto the center of the bacterial lawn on each experimental and control plate.[3]

-

Incubation: Allow the adults to lay eggs for a defined period, typically 4-5 hours, at 22°C.[3]

-

Remove Adults: After the egg-laying window, carefully remove all adult worms from the plates using a worm pick.

-

Progeny Development: Incubate the plates at the desired temperature (e.g., 22°C or 25°C) for approximately 72 hours to allow the progeny to develop.

-

Phenotypic Scoring:

-

Examine the progeny on each plate under a dissecting microscope.

-

Dauer larvae are thin, dark, and radially constricted. They are also resistant to 1% SDS, a characteristic used for definitive identification. Non-dauer animals will be reproductively developing L4 larvae or adults.

-

Count the number of dauer and non-dauer animals on each plate.

-

-

Data Analysis:

-

Calculate the percentage of dauer formation for each condition: (% Dauer) = (Number of Dauer Larvae / Total Number of Progeny) * 100.

-

Perform statistical analysis (e.g., t-test or ANOVA) to compare Dafadine-A treated groups to the DMSO control. At least three biological replicates should be performed for each condition.[9]

-

References

- 1. Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dafadine Does Not Promote Dauer Development in Pristionchus pacificus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-molecule pheromones and hormones controlling nematode development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. C. elegans dauer formation and the molecular basis of plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ascaroside signaling in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of the nuclear receptor DAF-12 as a therapeutic target in parasitic nematodes | Semantic Scholar [semanticscholar.org]

- 8. Dafachronic acid promotes larval development in Haemonchus contortus by modulating dauer signalling and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying Steroid Hormone Signaling Pathways with Dafadine-A

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dafadine-A is a potent and selective inhibitor of the DAF-9 cytochrome P450 enzyme in the nematode Caenorhabditis elegans and its mammalian ortholog, CYP27A1.[1][2] DAF-9 is a key enzyme in the biosynthesis of dafachronic acids, which are steroid hormones that act as ligands for the nuclear hormone receptor DAF-12.[3][4][5] The DAF-9/DAF-12 signaling pathway is a critical regulator of developmental timing, longevity, and entry into the dauer diapause, a stress-resistant larval stage.[2][6][7] By inhibiting DAF-9, Dafadine-A effectively blocks the production of dafachronic acids, leading to the activation of DAF-12-mediated transcriptional programs that promote dauer formation and extend lifespan.[8][9] These properties make Dafadine-A an invaluable tool for dissecting the intricacies of steroid hormone signaling in both nematodes and mammals.

Mechanism of Action

Dafadine-A directly binds to the catalytic center of the DAF-9 protein, inhibiting its enzymatic activity.[9] This inhibition prevents the conversion of cholesterol-derived precursors into dafachronic acids. In the absence of its ligands, the DAF-12 nuclear receptor remains in a complex with the co-repressor DIN-1S, leading to the transcriptional regulation of genes that control dauer formation and longevity.[4][9]

Applications

-

Induction of Dauer Formation in C. elegans : Dafadine-A can be used to robustly and selectively induce the dauer phenotype in wild-type C. elegans under standard laboratory conditions, providing a powerful tool for studying the genetics and physiology of this developmental diapause.[6][8]

-

Dissection of Steroid Hormone Signaling Pathways : As a specific inhibitor, Dafadine-A allows for the precise temporal and dose-dependent manipulation of the DAF-9/DAF-12 pathway, facilitating the identification of upstream regulators and downstream targets.

-

Longevity Studies : Dafadine-A has been shown to extend the lifespan of C. elegans, making it a useful compound for investigating the molecular mechanisms that link steroid hormone signaling to aging.[1][9]

-

Mammalian Cell-Based Assays : Dafadine-A also inhibits the mammalian ortholog of DAF-9, CYP27A1, and can be used in cell-based assays to study the role of this enzyme in mammalian physiology and disease.[1][2]

Quantitative Data

The following table summarizes the effective concentrations of Dafadine-A in various experimental settings.

| Parameter | Organism/Cell Line | Concentration | Effect | Reference |

| Dauer Formation | C. elegans (wild-type) | 12.5 µM | Induces constitutive dauer formation in >30% of worms. | [1] |

| Protruding Vulva (Pvl) and Distal-Tip Cell Migration (Mig) Defects | C. elegans (wild-type) | 25 µM | Causes Pvl and Mig defects in over 60% of worms. | [1] |

| CYP27A1 Inhibition | Mammalian system | 5 µM | Inhibits the ability of CYP27A1 to metabolize 4-cholesten-3-one. | [1] |

| Lifespan Extension | C. elegans (wild-type) | Not specified in abstracts | Extends the lifespan by 29%. | [1] |

| Inhibition of DAF-9 Metabolism | HEK293 cell-based assay | Dose-dependent | Inhibits the ability of DAF-9 to metabolize 20 µM 4-cholesten-3-one. | [8] |

Signaling Pathway Diagram

References

- 1. assaygenie.com [assaygenie.com]

- 2. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 3. Analysis of Lifespan in C. elegans: Low- and High-Throughput Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dauer - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The Role of Dafachronic Acid Signaling in Development and Longevity in Caenorhabditis elegans: Digging Deeper Using Cutting-Edge Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Working with dauer larvae - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Methods for evaluating the Caenorhabditis elegans dauer state: standard dauer-formation assay using synthetic daumones and proteomic analysis of O-GlcNAc modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

Troubleshooting & Optimization

Dafadine-A solubility and stability in culture media

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of Dafadine-A in culture media. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for ease of use.

Solubility Data

The solubility of Dafadine-A can vary depending on the solvent and any co-solvents used. It is crucial to select the appropriate solvent system for your specific experimental needs to avoid precipitation and ensure accurate dosing.

| Solvent System | Achieved Concentration | Notes |

| DMSO | 100 mg/mL[1] | High concentration stock solution. |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.39 mM)[2] | This formulation yields a clear solution. It is advised to use this formulation with caution if the continuous dosing period exceeds half a month[2]. |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.39 mM)[2] | Provides a clear solution[2]. |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.39 mM)[2] | Results in a clear solution[2]. |

Stability Data

Proper storage of Dafadine-A in both its solid form and in solution is critical to maintain its biological activity and ensure experimental reproducibility.

| Form | Storage Temperature | Shelf Life |

| Solid | 0 - 4°C | Short term (days to weeks)[3] |

| Solid | -20°C | Long term (months to years)[3][4] |

| Stock Solution in DMSO | -20°C | Up to 6 months[1] |

| Stock Solution in DMSO | -80°C | Up to 2 years[2] |

| Dafadine-A in NGM Lite Media Plates | 4°C | Reduced efficacy observed after 3 weeks[5]. |

Experimental Protocols

Following standardized protocols for the preparation of Dafadine-A solutions is essential for obtaining consistent and reliable experimental results.

Protocol 1: Preparation of High-Concentration Dafadine-A Stock Solution in DMSO

This protocol details the preparation of a concentrated stock solution of Dafadine-A using DMSO as the solvent.

Materials:

-

Dafadine-A powder

-

Anhydrous/sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

-

Weighing: Accurately weigh the desired amount of Dafadine-A powder.

-

Dissolution: Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO based on the molecular weight of 391.47 g/mol )[3].

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution[2].

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. This prevents repeated freeze-thaw cycles which can degrade the compound[2].

-

Storage: Store the aliquots at -20°C for up to 6 months or at -80°C for up to 2 years[1][2].

References

Technical Support Center: Optimizing Dafadine-A for Dauer Induction

Welcome to the technical support center for Dafadine-A utilization in C. elegans dauer induction experiments. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed protocols, and data to assist researchers, scientists, and drug development professionals in effectively using Dafadine-A.

Frequently Asked Questions (FAQs)

Q1: What is Dafadine-A and how does it induce dauer formation?

A1: Dafadine-A is a chemical inhibitor of the DAF-9 cytochrome P450 enzyme in Caenorhabditis elegans and its mammalian ortholog, CYP27A1.[1][2][3][4] DAF-9 is a key enzyme in the biosynthesis of dafachronic acids (DAs), which are steroid hormones that act as ligands for the nuclear hormone receptor DAF-12.[2][5] Under favorable conditions, DAs bind to DAF-12, promoting reproductive development.[5][6] By inhibiting DAF-9, Dafadine-A prevents DA synthesis.[5] In the absence of its DA ligand, DAF-12 associates with the corepressor DIN-1S to actively promote entry into the stress-resistant dauer diapause.[5]

Q2: I'm not seeing the expected percentage of dauer formation. What are common causes?

A2: Several factors can influence the efficacy of Dafadine-A. Please check the following:

-

Dafadine-A Concentration: Ensure the final concentration in your media is accurate. A dose-response relationship is expected. At 12.5 µM, you should see over 30% of wild-type worms enter the dauer stage.[4]

-

Solvent and Vehicle Control: Dafadine-A is typically dissolved in DMSO. Ensure your vehicle control (DMSO without Dafadine-A) plates show no significant dauer formation. The final DMSO concentration should be consistent across all plates and ideally kept low (e.g., ≤0.2%).[5]

-